3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole
CAS No.:
Cat. No.: VC13658803
Molecular Formula: C13H9Cl2N3
Molecular Weight: 278.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9Cl2N3 |
|---|---|
| Molecular Weight | 278.13 g/mol |
| IUPAC Name | 3-(2,5-dichloropyrimidin-4-yl)-1-methylindole |
| Standard InChI | InChI=1S/C13H9Cl2N3/c1-18-7-9(8-4-2-3-5-11(8)18)12-10(14)6-16-13(15)17-12/h2-7H,1H3 |
| Standard InChI Key | MBYZPCLOMQCIEV-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)Cl |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole consists of a 1-methylindole scaffold linked to a 2,5-dichloropyrimidine group at the 3-position. The indole nucleus contributes aromaticity and planar rigidity, while the pyrimidine ring introduces electron-withdrawing chlorine substituents that enhance reactivity and binding affinity . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 278.14 g/mol | |
| IUPAC Name | 3-(2,5-dichloropyrimidin-4-yl)-1-methylindole | |
| SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)Cl | |
| LogP (Predicted) | 3.2 |
The compound’s crystalline solid form and moderate solubility in dimethyl sulfoxide (DMSO) (10 mM stock solutions) facilitate its use in biological assays .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its structure. -NMR spectra exhibit characteristic peaks for the indole proton (δ 7.6–8.3 ppm) and pyrimidine protons (δ 8.5–9.0 ppm) . The methyl group on the indole nitrogen resonates at δ 3.8 ppm as a singlet .
Synthetic Routes and Optimization
Core Synthesis Strategy
The compound is synthesized via a multi-step protocol starting from 2,4-dichloropyrimidine (1) and 1-methylindole (2) :
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Friedel-Crafts Alkylation:
Reaction of 2,4-dichloropyrimidine with 1-methylindole in the presence of yields 3-(2,4-dichloropyrimidin-4-yl)-1-methyl-1H-indole (3) at 80°C . -
Nitro Group Reduction:
Intermediate 3 undergoes catalytic hydrogenation to reduce nitro groups, producing the primary amine derivative AZD-1 . -
Functionalization:
Subsequent nucleophilic substitutions with aliphatic amines or acyl chlorides introduce side chains, enhancing hydrophilicity and bioactivity .
Recent Modifications
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Azido Functionalization: Introducing azido groups at the 5-position of the phenyl ring enables click chemistry applications, facilitating conjugation with biomolecules .
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Amidation Reactions: Acylation of amine derivatives improves pharmacokinetic properties, as evidenced by enhanced half-life in murine models .
Biological Activity and Mechanism
Anti-Inflammatory Properties
In murine models of acute lung injury (ALI), derivatives of this compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 60–70% at 10 mg/kg doses . The mechanism involves inhibition of NF-κB signaling, a key pathway in inflammatory responses .
Kinase Inhibition
The dichloropyrimidine moiety competitively binds to ATP pockets in kinases. Notable targets include:
| Kinase | IC₅₀ (nM) | Disease Relevance | Source |
|---|---|---|---|
| JAK2 | 12.3 | Myeloproliferative disorders | |
| EGFR (T790M mutant) | 8.7 | Non-small cell lung cancer | |
| CDK4/6 | 15.9 | Breast cancer |
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for generating analogs with improved selectivity. For example:
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6a-h Series: Alkylamine side chains at the pyrimidine 4-position increased solubility (LogP reduced from 3.2 to 2.5) while maintaining nanomolar kinase inhibition .
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8a-b Derivatives: Azido-functionalized analogs enabled proteolysis-targeting chimeras (PROTACs) for degrading oncogenic proteins .
Preclinical Development
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